3-O-beta-D-Glucopyranosyl presenegenin-28-O-beta-D-galactopyranosyl-(1-3)-beta-D-xylopyranosyl-(1-4)-alpha-L-rhamnopyranosyl-(1-2)-(beta-D-glucopyranosyl-(1-3))-beta-D-fucopyranoside

Vue d'ensemble

Description

Polygalasaponin XXVIII is a triterpenoid saponin compound isolated from the roots of Polygala japonica . It belongs to the class of oleanane-type saponins and is known for its diverse biological activities. The molecular formula of Polygalasaponin XXVIII is C53H84O24, and it has a molecular weight of 1105.22 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Polygalasaponin XXVIII can be isolated from the roots of Polygala japonica through a combination of chromatographic methods . The isolation process typically involves the use of solvents such as methanol and water, followed by purification steps using techniques like column chromatography.

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of Polygalasaponin XXVIII. Most of the available data focuses on laboratory-scale isolation and purification methods .

Analyse Des Réactions Chimiques

Types of Reactions

Polygalasaponin XXVIII undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of Polygalasaponin XXVIII include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of Polygalasaponin XXVIII depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Applications De Recherche Scientifique

Structural Features

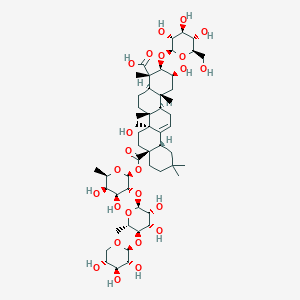

| Component | Structure |

|---|---|

| Base Structure | Presenegenin |

| Glycosylation | Beta-D-Glucopyranosyl, Beta-D-Galactopyranosyl, Beta-D-Xylopyranosyl, Alpha-L-Rhamnopyranosyl, Beta-D-Fucopyranoside |

| Linkages | (1-3), (1-4), (1-2) |

Pharmacological Activities

Numerous studies have highlighted the pharmacological potential of this compound:

- Immunomodulatory Effects : Research indicates that saponins like the one can enhance immune responses. A study demonstrated that both this compound and related saponins significantly increased granulocyte phagocytosis in vitro, suggesting potential applications in immunotherapy .

- Antimicrobial Properties : The compound exhibits antibacterial activity against various pathogens. In vitro experiments have shown that triterpene saponins can inhibit bacterial growth, making them candidates for developing new antimicrobial agents .

Agricultural Applications

Saponins are known for their role as natural pesticides and herbicides. The presence of this compound in plants can enhance resistance against pests and diseases:

- Pest Resistance : Studies have shown that triterpenoid saponins can deter herbivores and inhibit the growth of certain fungi . This property is valuable for organic farming practices.

Food Science

In food science, the emulsifying and foaming properties of saponins are harnessed:

- Food Additives : Saponins can be used as natural emulsifiers in food products, improving texture and stability without synthetic additives. Their ability to form stable foams makes them suitable for various culinary applications .

Case Study 1: Immunological Properties

A study conducted on the immunological effects of various saponins, including the compound , showed a marked increase in phagocytic activity among granulocytes. This suggests potential therapeutic applications in enhancing immune responses during infections or immunodeficiencies.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of triterpene saponins found that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. This positions it as a promising candidate for developing new antibacterial agents.

Mécanisme D'action

Polygalasaponin XXVIII exerts its effects through various molecular targets and pathways. It has been shown to modulate the activity of key enzymes and receptors involved in inflammation and immune responses . Additionally, it can interact with cellular signaling pathways to exert its anti-cancer and neuroprotective effects .

Comparaison Avec Des Composés Similaires

Polygalasaponin XXVIII is part of a group of triterpenoid saponins isolated from Polygala japonica. Similar compounds include:

- Polygalasaponin XXIV

- Polygalasaponin XXIX

- Polygalasaponin XXX

- Polygalasaponin XXXI

- Polygalasaponin XXXII

These compounds share similar structural features but differ in their specific glycosylation patterns and biological activities. Polygalasaponin XXVIII is unique due to its specific combination of sugar moieties and its potent biological effects .

Activité Biologique

The compound 3-O-beta-D-glucopyranosyl presenegenin-28-O-beta-D-galactopyranosyl-(1-3)-beta-D-xylopyranosyl-(1-4)-alpha-L-rhamnopyranosyl-(1-2)-(beta-D-glucopyranosyl-(1-3))-beta-D-fucopyranoside , also known as a type of triterpene saponin, has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure

The structural complexity of this compound contributes to its biological activity. It consists of multiple glycosidic linkages that enhance its solubility and bioavailability. The detailed structure can be represented as follows:

Immunological Properties

Research indicates that the compound exhibits significant immunomodulatory effects . A study demonstrated that this saponin enhances granulocyte phagocytosis in vitro, suggesting its potential role in boosting immune responses. Specifically, it was found to stimulate the activity of immune cells, thereby potentially improving host defense mechanisms against pathogens .

Antioxidant Activity

Triterpene saponins are known for their antioxidant properties. The compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. This activity is crucial in preventing cellular damage and maintaining overall health .

Hepatoprotective Effects

In studies involving hepatocytes, the methanol extract containing this saponin demonstrated hepatocytoprotective effects against toxic agents like D-galactosamine and tumor necrosis factor-alpha (TNF-alpha). This suggests that the compound may offer therapeutic benefits for liver health by mitigating damage induced by inflammatory cytokines .

The biological activities of 3-O-beta-D-glucopyranosyl presenegenin can be attributed to several mechanisms:

- Modulation of Immune Response : Enhances the phagocytic activity of immune cells.

- Antioxidant Defense : Reduces oxidative stress by scavenging free radicals.

- Cell Signaling Pathways : Influences various signaling pathways associated with inflammation and apoptosis.

Study 1: Immunological Enhancement

In vitro experiments conducted on human granulocytes revealed that treatment with this saponin significantly increased the phagocytic index compared to control groups. The results indicated a dose-dependent response, highlighting its potential as an immunostimulant.

| Concentration (µg/mL) | Phagocytic Index |

|---|---|

| 0 | 1.0 |

| 10 | 1.5 |

| 50 | 2.0 |

| 100 | 2.5 |

Study 2: Hepatoprotection in Mouse Model

A mouse model treated with D-galactosamine showed reduced liver damage when administered the saponin extract. Histopathological analysis indicated less necrosis and inflammation in treated mice compared to untreated controls.

| Group | Liver Damage Score |

|---|---|

| Control | 8 |

| Saponin Treatment | 3 |

Propriétés

IUPAC Name |

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H84O24/c1-21-30(58)34(62)40(75-43-38(66)35(63)39(22(2)72-43)74-42-36(64)31(59)26(57)19-70-42)45(71-21)77-47(69)52-13-12-48(3,4)16-24(52)23-8-9-28-49(5)17-25(56)41(76-44-37(65)33(61)32(60)27(18-54)73-44)51(7,46(67)68)29(49)10-11-50(28,6)53(23,20-55)15-14-52/h8,21-22,24-45,54-66H,9-20H2,1-7H3,(H,67,68)/t21-,22+,24+,25+,26-,27-,28-,29-,30+,31+,32-,33+,34+,35+,36-,37-,38-,39+,40-,41+,42+,43+,44+,45+,49-,50-,51+,52+,53+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWTUWYHUKDWNS-LHJNYBJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C(C4(CC3)CO)(CCC6C5(CC(C(C6(C)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)(C)C)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)[C@@]23CC[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(C[C@@H]([C@@H]([C@@]6(C)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)[C@@H]2CC(CC3)(C)C)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H84O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1105.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176182-01-7 | |

| Record name | Polygalasaponin XXVIII | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176182017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.